molecular formula C14H14O B1266942 1-(Biphenyl-2-yl)ethanol CAS No. 16927-84-7

1-(Biphenyl-2-yl)ethanol

Cat. No. B1266942
CAS RN: 16927-84-7
M. Wt: 198.26 g/mol
InChI Key: ZCJANMPFIVCFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Biphenyl-2-yl)ethanol, also known as 1-phenylethanol, is a colorless liquid with a sweet, floral aroma. It is a naturally occurring compound found in the essential oils of some plants and has been used in perfumes, cosmetics and pharmaceuticals for many years. It is also used as a building block for the synthesis of other compounds.

Scientific Research Applications

Enantioresolution and Heme Oxygenase-1 Inhibition

1-(Biphenyl-2-yl)ethanol is used in the enantioresolution of phenylethanolic-azole compounds, demonstrating its potential in chiral separation and pharmaceutical applications. Notably, compounds like 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol have been identified as potent and selective inhibitors of heme oxygenase-1 (HO-1), which is involved in cancer development and chemoresistance. This highlights its significance in cancer research and therapy (Ianni et al., 2020).

Lipase-Catalyzed Asymmetric Acylation

This compound derivatives are involved in lipase-catalyzed asymmetric acylation, contributing to the field of chemoenzymatic synthesis. This process is crucial for producing enantiomerically pure compounds, which are vital in developing pharmaceuticals and agrochemicals (Hara et al., 2013).

Fluorescence Studies

Studies on 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, in ethanol solutions have shown significant fluorescence properties. This finding is critical for developing optical materials and sensors, indicating the broader potential of this compound in spectroscopy and materials science (Ghoneim, 2001).

In Silico Toxicity Prediction

The compound has been involved in in silico toxicity prediction studies, particularly in the context of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds. This application is crucial for pharmaceutical development, as it allows for the early identification of potentially toxic compounds, saving time and resources in drug development (Yeni et al., 2018).

Development of Sensors

Research has also been conducted on the development of electrochemical sensors using Schiff base derivatives of this compound. These sensors are designed for the selective detection of ions like Cd2+, showcasing the compound's utility in environmental monitoring and analytical chemistry (El-Shishtawy et al., 2018).

Chemoenzymatic Synthesis of Optically Active Polymers

This compound derivatives have been used in the chemoenzymatic synthesis of optically active, biodegradable polymers. This application is significant in materials science, particularly for creating environmentally friendly polymers with specific optical properties (Raku & Tokiwa, 2004).

Safety and Hazards

When handling “1-(Biphenyl-2-yl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for “1-(Biphenyl-2-yl)ethanol” and other biphenyl derivatives are vast. They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They also serve as a backbone for catalysts and ligands .

Biochemical Analysis

Biochemical Properties

1-(Biphenyl-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in the active sites of these enzymes, influencing their catalytic activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression patterns. This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that high doses of this compound can lead to liver toxicity, oxidative stress, and other adverse effects in animal models. It is important to determine the threshold doses to avoid toxicity while maximizing the beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The hydroxyl group in this compound can undergo oxidation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by interacting with transport proteins, affecting its localization and accumulation within different cellular compartments. The distribution of this compound can influence its activity and function within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and cellular processes .

properties

IUPAC Name

1-(2-phenylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJANMPFIVCFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295040
Record name 1-(biphenyl-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16927-84-7
Record name NSC99380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(biphenyl-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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